Cas no 1021036-06-5 (3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine)
![3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine structure](https://www.kuujia.com/scimg/cas/1021036-06-5x500.png)
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
- 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine
- 3-(4-chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine
- 1021036-06-5
- F5089-0499
- VU0634440-1
- AKOS024496484
-
- Inchi: 1S/C21H20ClFN4O2S/c1-15-14-18(6-7-19(15)23)30(28,29)27-12-10-26(11-13-27)21-9-8-20(24-25-21)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3
- InChI Key: NYSZGVFYGIUWBW-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(Cl)C=C2)=NN=C(N2CCN(S(C3=CC=C(F)C(C)=C3)(=O)=O)CC2)C=C1
Computed Properties
- Exact Mass: 446.0979529g/mol
- Monoisotopic Mass: 446.0979529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.8Ų
- XLogP3: 3.7
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5089-0499-10μmol |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-10mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-20mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-5μmol |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-25mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-20μmol |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-2mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-30mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-1mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5089-0499-15mg |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
1021036-06-5 | 15mg |
$89.0 | 2023-09-10 |
3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
3-(4-Chlorophenyl)-6-[4-(4-Fluoro-3-Methylbenzenesulfonyl)Piperazin-1-yl]Pyridazine: A Comprehensive Overview
The compound with CAS No. 1021036-06-5, commonly referred to as 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound is a derivative of pyridazine, a heterocyclic aromatic compound, and incorporates a piperazine ring substituted with a sulfonyl group and a chlorophenyl moiety. The combination of these functional groups imparts distinctive chemical and biological properties, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic applications. The piperazine ring in this compound is known for its ability to form hydrogen bonds, which enhances its binding affinity to various biological targets. Additionally, the presence of the sulfonyl group contributes to the molecule's stability and lipophilicity, making it suitable for interactions with membrane-bound proteins. The chlorophenyl group further enhances the molecule's electronic properties, potentially influencing its pharmacokinetic profile.
One of the most promising areas of research involving this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine exhibits potent inhibitory activity against several kinases, suggesting its potential as a lead compound for drug development.
Moreover, the compound's structural versatility has led to investigations into its use as a building block for constructing more complex molecules with enhanced bioactivity. Researchers have explored various substitution patterns on the pyridazine ring and modifications to the piperazine moiety to optimize its pharmacological properties. For instance, substituting the chlorine atom on the phenyl ring with other electron-withdrawing or donating groups has been shown to significantly alter the compound's binding affinity and selectivity.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis begins with the preparation of the pyridazine core, followed by the introduction of the piperazine moiety via reductive coupling or other suitable methods. The sulfonylation step is often carried out using sulfonyl chlorides or sulfonic acid derivatives under basic conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of this compound with biological targets. Molecular docking studies have provided insights into the binding modes of 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine with various protein targets, guiding further optimization efforts. These studies have revealed that the piperazine ring and sulfonyl group are critical for stabilizing interactions within enzyme active sites.
Another area of interest is the exploration of this compound's role in agrochemicals. Given its ability to modulate enzymatic activity, it has been evaluated for potential use as an herbicide or fungicide. Initial assays have shown moderate activity against model plant pathogens, indicating its potential as a lead compound for agricultural applications.
In conclusion, 3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]pyridazine (CAS No. 1021036-06-5) represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic and agricultural purposes. Its unique combination of functional groups and structural features positions it as a promising candidate for further research and development.
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